molecular formula C14H10ClN3O2 B8338079 4-[5-(3-Chloro-phenylamino)-[1,3,4]oxadiazol-2-yl]-phenol

4-[5-(3-Chloro-phenylamino)-[1,3,4]oxadiazol-2-yl]-phenol

Cat. No.: B8338079
M. Wt: 287.70 g/mol
InChI Key: AVFDMKUZYOTDES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-(3-Chloro-phenylamino)-[1,3,4]oxadiazol-2-yl]-phenol is a heterocyclic compound that contains an oxadiazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(3-Chloro-phenylamino)-[1,3,4]oxadiazol-2-yl]-phenol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorophenylhydrazine with a suitable carboxylic acid derivative under acidic conditions to form the oxadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-[5-(3-Chloro-phenylamino)-[1,3,4]oxadiazol-2-yl]-phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinone derivatives, while substitution of the chlorine atom can result in various substituted phenyl derivatives .

Scientific Research Applications

4-[5-(3-Chloro-phenylamino)-[1,3,4]oxadiazol-2-yl]-phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[5-(3-Chloro-phenylamino)-[1,3,4]oxadiazol-2-yl]-phenol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The oxadiazole ring can also participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(4-chlorophenyl)-1,3,4-oxadiazole
  • 2-Amino-5-phenyl-1,3,4-oxadiazole
  • 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole

Uniqueness

4-[5-(3-Chloro-phenylamino)-[1,3,4]oxadiazol-2-yl]-phenol is unique due to the presence of both the oxadiazole ring and the phenolic group, which impart distinct chemical and biological properties.

Properties

Molecular Formula

C14H10ClN3O2

Molecular Weight

287.70 g/mol

IUPAC Name

4-[5-(3-chloroanilino)-1,3,4-oxadiazol-2-yl]phenol

InChI

InChI=1S/C14H10ClN3O2/c15-10-2-1-3-11(8-10)16-14-18-17-13(20-14)9-4-6-12(19)7-5-9/h1-8,19H,(H,16,18)

InChI Key

AVFDMKUZYOTDES-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=NN=C(O2)C3=CC=C(C=C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Mercury (II) oxide yellow (6.38 g, 29.47 mmol) was suspended in ca. 100 mL of anhydrous methanol. 4-Hydroxybenzoic acid hydrazide (4.48 g, 29.47 mmol) was added to this bright-orange suspension, followed by 3-chlorophenylisothiocyanate (5.0 g, 29.47 mmol). The reaction mixture was brought to reflux and refluxed for 2 hours. The reaction mixture turned pitch-black in color and formed black precipitate. Then it was cooled down to ambient temperature and filtered through a short pad of Celite. Then it was purified by silica gel chromatography using 0% to 20% methanol gradient in EtOAc. Solvent was removed in vacuo and the resulting grey precipitate was re-crystallized from ca. 50 mL of EtOAc. The formed white crystalline solid was filtered, washed with a small amount of EtOAc, anhydrous Et2O and dried in vacuo to give the title product as a white powder (7.606 g). Yield 89.7%.
Quantity
4.48 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
6.38 g
Type
catalyst
Reaction Step Four
Yield
89.7%

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